molecular formula C21H17BrN2O5 B5233252 (5E)-1-(3-Bromophenyl)-5-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione

(5E)-1-(3-Bromophenyl)-5-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B5233252
M. Wt: 457.3 g/mol
InChI Key: SUQRTRMXAUVLGK-MHWRWJLKSA-N
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Description

(5E)-1-(3-Bromophenyl)-5-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a methoxy group, and a prop-2-en-1-yloxy group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-Bromophenyl)-5-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the diazinane ring and the introduction of the bromophenyl and methoxy groups. Common synthetic routes may include:

    Formation of the Diazinane Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromophenyl Group: This can be achieved through bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).

    Methoxy and Prop-2-en-1-yloxy Group Addition: These groups can be introduced through etherification reactions using methanol and allyl alcohol, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-Bromophenyl)-5-{[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Properties

IUPAC Name

(5E)-1-(3-bromophenyl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O5/c1-3-9-29-17-8-7-13(11-18(17)28-2)10-16-19(25)23-21(27)24(20(16)26)15-6-4-5-14(22)12-15/h3-8,10-12H,1,9H2,2H3,(H,23,25,27)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQRTRMXAUVLGK-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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